REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:6]([CH3:12])=[N+:7]([O-])[CH:8]=[CH:9][N:10]=1)=[O:4].[CH3:13][O:14][C:15]([C:17]1[C:22]([CH3:23])=[N:21][CH:20]=[CH:19][N+:18]=1[O-])=[O:16].P(Cl)(Cl)([Cl:27])=O.CN(C=O)C>C1(C)C=CC=CC=1.CCOC(C)=O>[Cl:27][C:8]1[N:7]=[C:6]([CH3:12])[C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:10][CH:9]=1.[Cl:27][C:19]1[N:18]=[C:17]([C:15]([O:14][CH3:13])=[O:16])[C:22]([CH3:23])=[N:21][CH:20]=1 |f:0.1|
|
Name
|
2-(methoxycarbonyl)-3-methylpyrazine 1-oxide compound with 3-(methoxycarbonyl)-2-methylpyrazine 1-oxide
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C(=[N+](C=CN1)[O-])C.COC(=O)C1=[N+](C=CN=C1C)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.78 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.117 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to 65° C. for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back-extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The mixture was purified with ISCO (0% to 50% EtOAc/Hexanes)
|
Type
|
CUSTOM
|
Details
|
to afford both isomers
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C(=NC1)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g | |
YIELD: PERCENTYIELD | 48.1% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CN=C(C(=N1)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 106% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:6]([CH3:12])=[N+:7]([O-])[CH:8]=[CH:9][N:10]=1)=[O:4].[CH3:13][O:14][C:15]([C:17]1[C:22]([CH3:23])=[N:21][CH:20]=[CH:19][N+:18]=1[O-])=[O:16].P(Cl)(Cl)([Cl:27])=O.CN(C=O)C>C1(C)C=CC=CC=1.CCOC(C)=O>[Cl:27][C:8]1[N:7]=[C:6]([CH3:12])[C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:10][CH:9]=1.[Cl:27][C:19]1[N:18]=[C:17]([C:15]([O:14][CH3:13])=[O:16])[C:22]([CH3:23])=[N:21][CH:20]=1 |f:0.1|
|
Name
|
2-(methoxycarbonyl)-3-methylpyrazine 1-oxide compound with 3-(methoxycarbonyl)-2-methylpyrazine 1-oxide
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C(=[N+](C=CN1)[O-])C.COC(=O)C1=[N+](C=CN=C1C)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.78 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.117 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to 65° C. for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back-extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The mixture was purified with ISCO (0% to 50% EtOAc/Hexanes)
|
Type
|
CUSTOM
|
Details
|
to afford both isomers
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C(=NC1)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g | |
YIELD: PERCENTYIELD | 48.1% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CN=C(C(=N1)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 106% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |